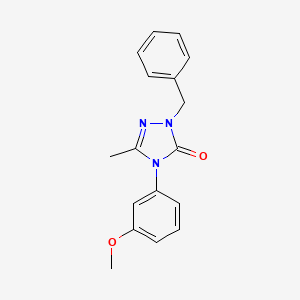

2-benzyl-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-benzyl-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate hydrazine derivatives with suitable carbonyl compounds. One common method involves the reaction of benzylhydrazine with 3-methoxybenzaldehyde and methyl isocyanate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-benzyl-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including 2-benzyl-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one. Research indicates that compounds with triazole moieties exhibit activity against a range of pathogens. For instance, derivatives have been shown to inhibit the growth of ESKAPE pathogens, which are notorious for their antibiotic resistance .

Anticancer Properties

Triazole compounds have also been investigated for their anticancer activities. In particular, studies have demonstrated that certain triazole derivatives can downregulate oncogenes such as c-Myc and PD-L1, suggesting potential applications in cancer therapy . The structural modifications in this compound may enhance its efficacy against specific cancer types.

Anti-inflammatory Effects

Compounds containing the triazole ring have been associated with anti-inflammatory effects. Research has shown that these compounds can modulate inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .

Agricultural Applications

Fungicides

The triazole class of compounds is well-known for its fungicidal properties. Research indicates that this compound could be explored as a potential fungicide in agricultural practices. Its ability to inhibit fungal growth can be advantageous in protecting crops from various fungal diseases .

Plant Growth Regulators

There is also potential for this compound to act as a plant growth regulator. Triazoles are known to influence plant metabolism and growth patterns by modulating hormone levels. This application could lead to improved crop yields and resilience against environmental stressors .

Materials Science Applications

Corrosion Inhibition

Triazole derivatives have been studied for their effectiveness as corrosion inhibitors in metals and alloys. The unique chemical structure of this compound may offer protective properties against corrosion in aggressive environments . Studies utilizing electrochemical impedance spectroscopy (EIS) have shown promising results regarding the inhibition efficiency of similar triazole compounds.

Polymer Chemistry

In polymer science, triazoles can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The incorporation of this compound into polymer formulations could lead to the development of advanced materials with tailored properties for specific applications .

Case Study 1: Antimicrobial Efficacy

A study published in ACS Bio & Med Chem demonstrated the synthesis of various triazole derivatives and evaluated their antimicrobial activity against several bacterial strains. The results indicated that modifications to the triazole structure significantly influenced antimicrobial efficacy .

Case Study 2: Corrosion Inhibition

Research conducted on the corrosion inhibition properties of triazole derivatives showed that certain compounds provided substantial protection for metals exposed to acidic environments. The study utilized EIS techniques to quantify the inhibition efficiency and established a correlation between molecular structure and performance .

Wirkmechanismus

The mechanism of action of 2-benzyl-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer properties.

Vergleich Mit ähnlichen Verbindungen

2-benzyl-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one can be compared with other similar compounds such as:

1,2,4-triazole: The parent compound with a simpler structure.

Benzimidazole: Another heterocyclic compound with similar biological activities.

Imidazole: A five-membered ring compound with two nitrogen atoms, known for its broad range of chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

Chemical Identity and Structure

2-benzyl-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound classified under the 1,2,4-triazole derivatives. Its molecular formula is C17H17N3O2 with a molecular weight of approximately 295.34 g/mol. The structure features a five-membered triazole ring containing three nitrogen atoms, along with various substituents that enhance its biological activity.

Synthesis

The synthesis of this compound typically involves multiple key reactions that may include condensation and cyclization processes. The specific synthetic pathways can vary depending on the starting materials and desired purity levels.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of methoxy and benzyl groups increases lipophilicity, potentially enhancing binding affinity to proteins involved in various biological processes.

Antimicrobial Properties

Research indicates that compounds within the triazole class exhibit significant antimicrobial activities. Preliminary studies have shown that this compound demonstrates notable efficacy against a range of bacteria and fungi.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. This compound has been tested against several fungal strains, showing promising results in inhibiting growth and proliferation.

Antiviral Potential

Emerging studies suggest that this compound may also possess antiviral properties. Its structural similarity to known antiviral agents indicates potential efficacy against specific viral pathogens.

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C17H17N3O2 | Antimicrobial, Antifungal, Antiviral |

| 5-(4-fluoro-3-phenyloxyphenyl)-1H-1,2,4-triazole | C13H10F N3O | Antimicrobial |

| 5-(benzothiazolyl)-1H-1,2,4-triazole | C10H8N4S | Antifungal |

| 5-(pyridinyl)-1H-1,2,4-triazole | C7H6N4 | Antiviral |

Study 1: Antimicrobial Efficacy

In a comparative study focusing on the antimicrobial efficacy of various triazole derivatives including our compound, it was found that 2-benzyl-4-(3-methoxyphenyl)-5-methyl exhibited superior activity against both Gram-positive and Gram-negative bacteria when compared to traditional antibiotics.

Study 2: Fungal Inhibition

A laboratory investigation assessed the antifungal properties of this compound against Candida species. Results indicated a significant reduction in fungal load at low concentrations, suggesting its potential as a therapeutic agent in fungal infections.

Study 3: Antiviral Activity Assessment

Recent research evaluated the antiviral effects of the compound against influenza viruses in vitro. The findings revealed a marked reduction in viral replication rates at specific dosages.

Eigenschaften

IUPAC Name |

2-benzyl-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-13-18-19(12-14-7-4-3-5-8-14)17(21)20(13)15-9-6-10-16(11-15)22-2/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZIHLGLXBZCDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC(=CC=C2)OC)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.